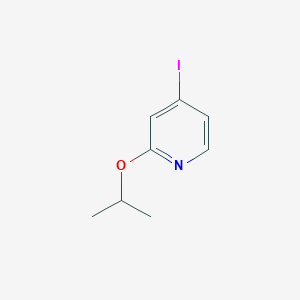

4-Iodo-2-isopropoxypyridine

Overview

Description

4-Iodo-2-isopropoxypyridine is a type of organic compound . It is commercially available and used in various applications .

Synthesis Analysis

The synthesis of 4-Iodo-2-isopropoxypyridine and its derivatives has been accomplished by iodination of the corresponding precursors . The efficiency of the process depends on the donor-acceptor properties of substituents and their positions in the pyridine ring .Molecular Structure Analysis

The molecular formula of 4-Iodo-2-isopropoxypyridine is C8H10INO . It is an organic compound containing the acyl iodide functional group .Chemical Reactions Analysis

The trifluoromethylation of aromatic and heteroaromatic cores, including 4-Iodo-2-isopropoxypyridine, has attracted considerable interest in recent years due to its pharmacological relevance . The trifluoromethylation proceeded smoothly in all cases, and the desired compounds were isolated and characterized .Physical And Chemical Properties Analysis

4-Iodo-2-isopropoxypyridine is a liquid at room temperature . Its molecular weight is 263.08 g/mol .Scientific Research Applications

Medicinal Chemistry and Drug Development

The methyl-methoxypyridine motif found in 4-Iodo-2-isopropoxypyridine is present in several active pharmaceutical ingredients (APIs). For instance:

- Proton Pump Inhibitors (PPIs) : These drugs, including Ilaprazole and Omeprazole, are commonly used to treat acid-related gastrointestinal disorders .

Fluorine Incorporation Strategies

Incorporating fluorine into organic molecules often enhances their drug-like properties, such as metabolic stability and bioavailability. The trifluoromethyl group (CF₃) is particularly valuable. The copper-catalyzed trifluoromethylation of 4-Iodo-2-isopropoxypyridine derivatives could lead to novel drug candidates with improved properties .

Coordination Chemistry and Ligand Design

The pyridine ring in this compound can serve as a ligand in coordination complexes. Researchers interested in designing metal-based catalysts or studying metal-ligand interactions may find it useful.

References:

- Gyorfi, N., Farkas, E., Nemet, N., Weber, C., Novak, Z., & Kotschy, A. (2020). Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives. Molecules, 25(20), 4766. Read more

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-iodo-2-propan-2-yloxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10INO/c1-6(2)11-8-5-7(9)3-4-10-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGNXOCFTWLIOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=CC(=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-2-isopropoxypyridine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2582216.png)

![N-[(5-chloropyrazin-2-yl)methyl]-2-(2-fluorophenyl)-2-methoxypropanamide](/img/structure/B2582217.png)

![7-allyl-6-(((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2582218.png)

![6-Methyl-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2582229.png)

![5-bromo-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2582230.png)

![3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one](/img/structure/B2582231.png)

![Ethyl 2-[[5-[[(4-bromophenyl)sulfonylamino]methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2582237.png)